molecular formula C14H12ClNO2 B602583 Tolfenamic Acid-d4

Tolfenamic Acid-d4

Cat. No.: B602583
M. Wt: 265.73 g/mol
InChI Key: YEZNLOUZAIOMLT-IKMBEDGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolfenamic Acid-d4: is a deuterium-labeled derivative of Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory and anti-cancer properties. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can influence the pharmacokinetic and metabolic profiles of the compound .

Biochemical Analysis

Biochemical Properties

Tolfenamic Acid-d4, like its parent compound, is believed to interact with several key enzymes and proteins. It inhibits the biosynthesis of prostaglandins, key biomolecules involved in inflammation and pain, by inhibiting cyclooxygenase (COX) enzymes . Specifically, it inhibits both COX-1 and COX-2 pathways, thereby reducing prostaglandin secretion .

Cellular Effects

This compound impacts various cellular processes. It has been shown to inhibit skin edema and reduce irritant-induced temperature rise . It also exerts a dose-related inhibition of serum thromboxane, indicating the inhibition of COX-1 . Furthermore, it inhibits prostaglandin E2 synthesis, marking a related COX-2 inhibition .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on the inhibition of COX-1 and COX-2 pathways . By inhibiting these pathways, this compound prevents the secretion and action of prostaglandins, exerting its anti-inflammatory and pain-blocking action .

Dosage Effects in Animal Models

In animal models, this compound has shown promising results. For instance, a study demonstrated that after intramuscular administration to pigs (4 mg/kg), the this compound suspension displayed increases in the pharmacokinetic parameters Tmax, T1/2, and MRT0–∞ by 4.39-, 3.78-, and 3.78-fold, respectively, compared with Tolfenamic Acid injection .

Metabolic Pathways

This compound, like Tolfenamic Acid, is likely involved in the arachidonic acid metabolic pathway, where it inhibits the COX-1 and COX-2 enzymes, leading to a decrease in prostaglandin synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tolfenamic Acid-d4 typically involves the deuteration of Tolfenamic Acid. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents (e.g., deuterated chloroform).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient and complete deuteration. The purity and yield of the final product are critical, requiring rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: Tolfenamic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: Tolfenamic Acid-d4 is used as an internal standard in mass spectrometry for the quantification of Tolfenamic Acid. Its deuterium labeling allows for precise tracking and measurement in complex mixtures .

Biology and Medicine: In biological and medical research, this compound is employed to study the pharmacokinetics and metabolism of Tolfenamic Acid. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations. Its stable isotope labeling provides insights into drug interactions and stability.

Comparison with Similar Compounds

    Tolfenamic Acid: The parent compound, which lacks deuterium labeling.

    Flufenamic Acid: Another NSAID with similar anti-inflammatory properties.

    Mefenamic Acid: An NSAID used for pain relief, with a similar mechanism of action.

Uniqueness: Tolfenamic Acid-d4’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic pathways, leading to potentially improved drug stability and reduced side effects .

Properties

IUPAC Name

2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZNLOUZAIOMLT-IKMBEDGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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